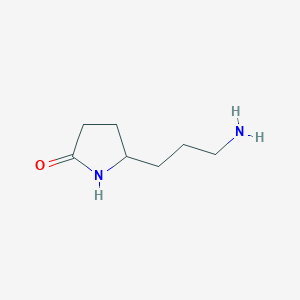![molecular formula C12H18N4 B13118893 7-Isobutyl-N,5-dimethylimidazo[1,5-b]pyridazin-2-amine](/img/structure/B13118893.png)
7-Isobutyl-N,5-dimethylimidazo[1,5-b]pyridazin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Isobutyl-N,5-dimethylimidazo[1,5-b]pyridazin-2-amine is a heterocyclic compound that belongs to the imidazo[1,5-b]pyridazine family. These compounds are known for their diverse biological activities, including anticancer, anticonvulsant, and antimalarial properties . The unique structure of this compound makes it a valuable target for synthetic chemists and researchers in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing imidazo[1,5-b]pyridazines involves the condensation of 4-phenylimidazole-1,2-diamine with 1-aryl-3-(dimethylamino)-2-propen-1-ones . This reaction leads to the formation of 4-aryl-5-phenylimidazo[1,5-b]pyridazin-7-amines, which can be further functionalized at the exocyclic amino group using reagents such as acetic anhydride, phenyl isocyanate, and para-tolualdehyde .
Industrial Production Methods
The industrial production of 7-Isobutyl-N,5-dimethylimidazo[1,5-b]pyridazin-2-amine typically involves multi-step synthesis processes. These processes often require the use of specialized reagents and catalysts to ensure high yields and purity. The scalability of these methods is crucial for the commercial production of the compound.
Análisis De Reacciones Químicas
Types of Reactions
7-Isobutyl-N,5-dimethylimidazo[1,5-b]pyridazin-2-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen atoms.
Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as potassium permanganate and hydrogen peroxide.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substitution reagents: Such as halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield imidazo[1,5-b]pyridazinones, while substitution reactions may produce various alkylated or halogenated derivatives.
Aplicaciones Científicas De Investigación
7-Isobutyl-N,5-dimethylimidazo[1,5-b]pyridazin-2-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anticancer and antimalarial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 7-Isobutyl-N,5-dimethylimidazo[1,5-b]pyridazin-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 7-Isobutyl-N,5-dimethylimidazo[1,5-b]pyridazin-2-amine include:
Imidazo[1,2-b]pyridazines: Known for their diverse biological activities.
Imidazo[1,2-a]pyrimidines: Recognized for their wide range of applications in medicinal chemistry.
Uniqueness
The uniqueness of this compound lies in its specific structural features and biological activities. Its isobutyl and dimethyl substituents contribute to its distinct chemical properties and potential therapeutic applications.
Propiedades
Fórmula molecular |
C12H18N4 |
|---|---|
Peso molecular |
218.30 g/mol |
Nombre IUPAC |
N,5-dimethyl-7-(2-methylpropyl)imidazo[1,5-b]pyridazin-2-amine |
InChI |
InChI=1S/C12H18N4/c1-8(2)7-12-14-9(3)10-5-6-11(13-4)15-16(10)12/h5-6,8H,7H2,1-4H3,(H,13,15) |
Clave InChI |
XWCWQVVQFWADPN-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C=CC(=NN2C(=N1)CC(C)C)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



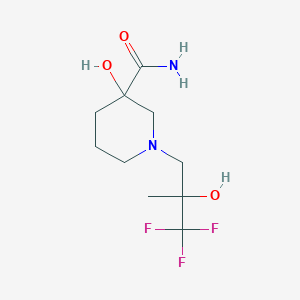
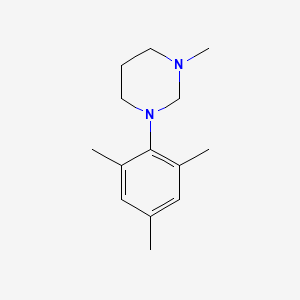

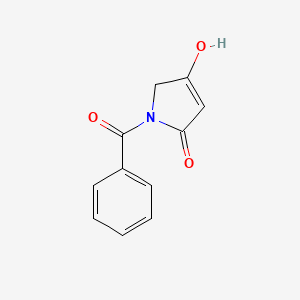
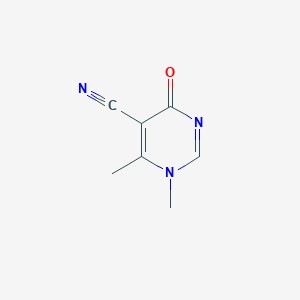
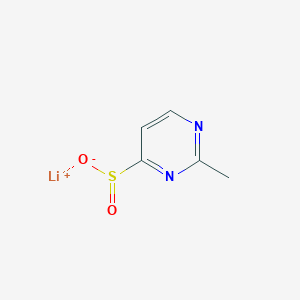

![2,2'-Dimethyl-[1,1'-binaphthalene]-4,4'-diamine](/img/structure/B13118864.png)
![tert-butyl 1-(aminomethyl)hexahydrofuro[3,4-c]pyridine-5(3H)-carboxylate](/img/structure/B13118872.png)
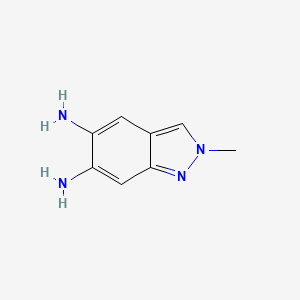
![5-[(Dimethylamino)methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B13118882.png)
